![molecular formula C21H18ClNO3 B4957405 N-[4-(4-chlorophenoxy)phenyl]-3-ethoxybenzamide](/img/structure/B4957405.png)
N-[4-(4-chlorophenoxy)phenyl]-3-ethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-chlorophenoxy)phenyl]-3-ethoxybenzamide, also known as CE-245677, is a small molecule inhibitor that has been developed as a potential therapy for various diseases. The compound has shown promising results in preclinical studies, and its mechanism of action has been extensively studied.
作用機序
N-[4-(4-chlorophenoxy)phenyl]-3-ethoxybenzamide inhibits the activity of a specific enzyme called fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endocannabinoids, which are lipid signaling molecules that play a role in various physiological processes, including pain sensation, appetite regulation, and inflammation. Inhibition of FAAH leads to an increase in endocannabinoid levels, which can have beneficial effects on various diseases.
Biochemical and Physiological Effects
N-[4-(4-chlorophenoxy)phenyl]-3-ethoxybenzamide has been shown to have several biochemical and physiological effects. The compound has been shown to increase endocannabinoid levels in the brain, which can lead to improved cognitive function and reduced anxiety and depression. N-[4-(4-chlorophenoxy)phenyl]-3-ethoxybenzamide has also been shown to reduce pain sensation and inflammation, making it a potential therapy for chronic pain and inflammatory disorders.
実験室実験の利点と制限
N-[4-(4-chlorophenoxy)phenyl]-3-ethoxybenzamide has several advantages for lab experiments. The compound has been shown to be highly selective for FAAH, meaning that it does not interact with other enzymes in the body. This makes it a useful tool for studying the role of FAAH in various diseases. However, N-[4-(4-chlorophenoxy)phenyl]-3-ethoxybenzamide has some limitations as well. The compound has poor solubility in water, which can make it difficult to administer in vivo. Additionally, the compound has a relatively short half-life, which can limit its effectiveness as a therapeutic agent.
将来の方向性
There are several future directions for the study of N-[4-(4-chlorophenoxy)phenyl]-3-ethoxybenzamide. One potential direction is the development of more potent and selective FAAH inhibitors. Another direction is the investigation of the compound's potential use in the treatment of other diseases, such as inflammatory bowel disease and multiple sclerosis. Additionally, the development of new formulations of N-[4-(4-chlorophenoxy)phenyl]-3-ethoxybenzamide that improve its solubility and half-life could lead to improved therapeutic efficacy.
合成法
The synthesis of N-[4-(4-chlorophenoxy)phenyl]-3-ethoxybenzamide involves several steps. The first step is the preparation of 4-chlorophenol, which is then reacted with 4-bromophenol to form 4-chloro-4'-bromo-diphenyl ether. The next step involves the reaction of 4-chloro-4'-bromo-diphenyl ether with 3-ethoxybenzoyl chloride to form N-[4-(4-chlorophenoxy)phenyl]-3-ethoxybenzamide. The compound is then purified using column chromatography to obtain the final product.
科学的研究の応用
N-[4-(4-chlorophenoxy)phenyl]-3-ethoxybenzamide has been studied extensively for its potential therapeutic applications. The compound has been shown to inhibit the activity of a specific enzyme, which is involved in the progression of various diseases. The enzyme is known to be overexpressed in several cancer types, and its inhibition has been shown to suppress tumor growth in preclinical studies. N-[4-(4-chlorophenoxy)phenyl]-3-ethoxybenzamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has been shown to protect neurons from damage and improve cognitive function in animal models of these diseases.
特性
IUPAC Name |
N-[4-(4-chlorophenoxy)phenyl]-3-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO3/c1-2-25-20-5-3-4-15(14-20)21(24)23-17-8-12-19(13-9-17)26-18-10-6-16(22)7-11-18/h3-14H,2H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOYTIHZLGGKBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-chlorophenoxy)phenyl]-3-ethoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(5-bromo-2-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B4957324.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B4957332.png)
![methyl 3-{[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-piperidinyl]carbonyl}benzoate](/img/structure/B4957337.png)
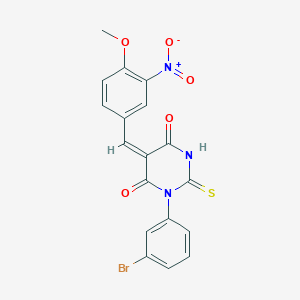
![3-[(4-isopropoxybenzoyl)amino]benzamide](/img/structure/B4957355.png)
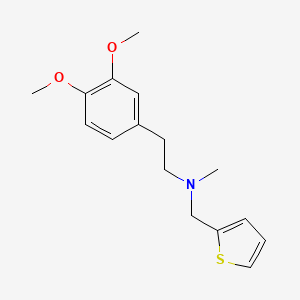
![N-(2-ethoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4957377.png)
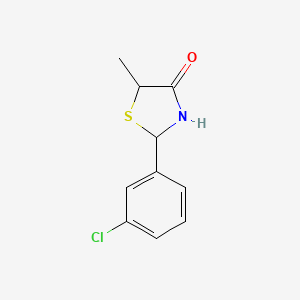
![N-(2-(1,3-benzodioxol-5-yl)-1-{[2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B4957387.png)
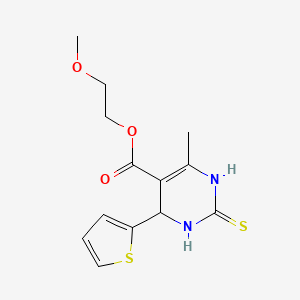
![1-ethyl-N-[3-(4-morpholinyl)propyl]-4-piperidinamine](/img/structure/B4957403.png)
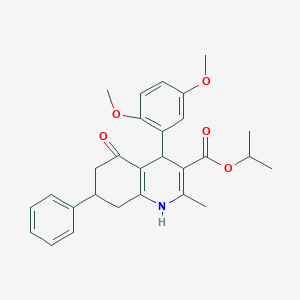
![1-[3-(4-chloro-2,6-dimethylphenoxy)propyl]piperidine](/img/structure/B4957418.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-3,5-dimethyl-2-furamide](/img/structure/B4957424.png)